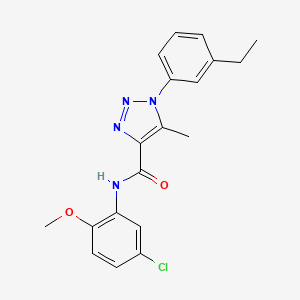

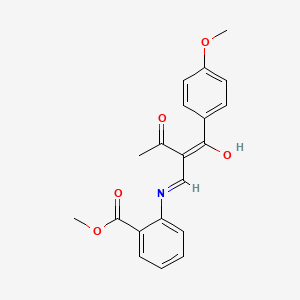

![molecular formula C16H26N2O4 B2944765 N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide CAS No. 13793-78-7](/img/structure/B2944765.png)

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide” is a synthetic organic compound . It is a derivative of procainamide, which is a local anesthetic . The compound is used as a precursor in the production of a variety of chemical commodities .

Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The reaction resulted in an 85% yield .Molecular Structure Analysis

The molecular structure of the compound was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .Chemical Reactions Analysis

The compound has been used in the synthesis of poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles . The tertiary amine groups of the compound were utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach .Physical And Chemical Properties Analysis

The compound is a colorless liquid . It has a molecular weight of 333.409 . The compound’s thermoresponsive behavior can be modified, which has potential applications in drug delivery, sensing, and oil/lubricant viscosity modification .Scientific Research Applications

Chemical Reactions and Catalysis

In the realm of organometallic chemistry, similar compounds have been used to explore reactions like platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. Such research broadens understanding of catalysis and synthetic pathways for producing complex amides from simpler molecules (Wang & Widenhoefer, 2004).

Spectroscopy and Molecular Characterization

Studies have also focused on the physical properties of compounds with related structures, such as their molar refraction and polarizability in solution, utilizing spectroscopic methods to elucidate molecular interactions and properties. This type of research contributes to the understanding of molecular behavior in various solvents and under different conditions (Sawale et al., 2016).

Diagnostic and Therapeutic Research

Radiolabeled compounds structurally akin to N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide have been developed for diagnostic purposes, particularly in the imaging of malignant melanoma using SPECT. Such studies demonstrate the potential for these compounds in medical diagnostics and highlight the importance of structural modifications for optimizing biological uptake and imaging clarity (Auzeloux et al., 1999).

Material Science

Research into novel aromatic polyimides, involving compounds with related structural features, underscores the significance of these materials in various industrial applications, including electronics, coatings, and advanced composites. Such studies aim to develop materials with enhanced properties, such as solubility, thermal stability, and mechanical strength (Butt et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound’s effects on these pathways and their downstream effects are currently under investigation .

Result of Action

It is known that the compound has some effect on cellular processes , but the specifics of these effects are still being researched.

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-6-18(7-2)9-8-17-16(19)12-10-13(20-3)15(22-5)14(11-12)21-4/h10-11H,6-9H2,1-5H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJCSDICDJMSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

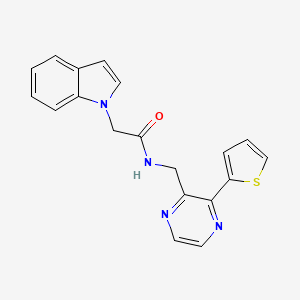

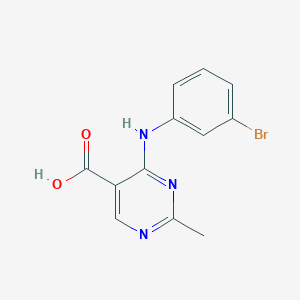

![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

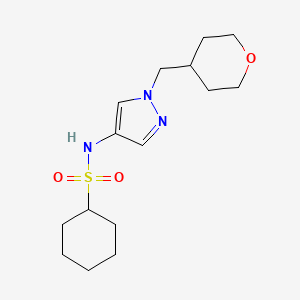

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)

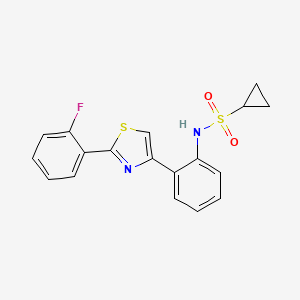

![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)

![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)

![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2944705.png)